Bis(pentafluorophenyl)borinic acid
Description
Significance of Organoboron Compounds in Contemporary Chemical Research
Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in modern chemical research. numberanalytics.comfiveable.mewikipedia.org Their unique electronic structure, characterized by an electron-deficient boron center, imparts valuable reactivity that has been harnessed for a wide array of applications. numberanalytics.comencyclopedia.pub In organic synthesis, they are celebrated for their role in the formation of new carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. fiveable.meacs.org This capability allows chemists to construct complex molecular architectures with high efficiency and selectivity. fiveable.me
Beyond their utility in synthesis, organoboron compounds exhibit low toxicity and greater stability compared to many other organometallic reagents, making them safer and easier to handle in a laboratory setting. fiveable.me This favorable profile has spurred their investigation in diverse fields. In materials science, their unique electronic and coordination properties are being explored for the development of novel materials. encyclopedia.pub Furthermore, the field of medicinal chemistry has seen significant strides with boron-containing agents; for instance, some have been developed as pharmaceutical agents for cancer therapy and as treatments for infectious diseases. encyclopedia.pubacs.org The versatility of organoboron compounds continues to drive innovation across the chemical sciences. numberanalytics.comacs.org
Contextualization of Bis(pentafluorophenyl)borinic Acid within Lewis Acid Chemistry and Main Group Catalysis
This compound, with the chemical formula (C₆F₅)₂BOH, occupies a significant position within the realms of Lewis acid chemistry and main group catalysis. A Lewis acid is a chemical species that can accept a pair of electrons. The boron atom in (C₆F₅)₂BOH is highly electron-deficient due to the strong electron-withdrawing nature of the two pentafluorophenyl rings. This electronic feature makes it a potent Lewis acid, capable of activating substrates in various chemical transformations. acs.orgacs.org
The compound is part of a broader effort to develop catalysts based on main-group elements as more sustainable and cost-effective alternatives to traditional transition metal catalysts. rsc.org Many highly reactive boron-based catalysts are sensitive to air and moisture, which limits their practical application on a larger scale. rsc.org this compound, however, stands out due to its remarkable stability. It is notably stable under ambient atmospheric conditions, persisting for over three months in the solid state and for about two weeks when dissolved in a solution. rsc.orgrsc.orgresearchgate.net This "bench-top stable" nature makes it a more practical and sustainable option for catalysis. rsc.orgrsc.org Its utility has been demonstrated in reactions such as the hydrosilylation of carbonyls, where it effectively catalyzes the reduction of aldehydes to alcohols even under atmospheric conditions. rsc.orgrsc.org The combination of strong Lewis acidity and environmental stability positions this compound as a valuable catalyst in modern organic synthesis. rsc.org
Historical Development and Early Investigations of this compound
The development of this compound is closely linked to the chemistry of its parent borane (B79455), bis(pentafluorophenyl)borane (B69467) (HB(C₆F₅)₂). This highly electrophilic borane was first reported in 1995 and was noted for its remarkable hydroboration activity. rsc.orgacs.org Early on, it was observed that HB(C₆F₅)₂ reacts rapidly with protic agents like water. This reaction involves the elimination of hydrogen gas and leads to the formation of this compound, (C₆F₅)₂BOH. acs.org
Similarly, the compound can be generated from the hydrolysis of other borane precursors. For example, 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole cleanly decomposes into this compound and carbazole (B46965) upon exposure to atmospheric water. rsc.orgresearchgate.net Initial investigations into the catalytic activity of this compound revealed its potential in various transformations. It was identified as a highly effective catalyst for the Oppenauer oxidation of allylic and benzylic alcohols. acs.org Although early reports acknowledged that the compound could be "readily handled in air," many of the initial catalytic studies still employed air-sensitive techniques. rsc.org Later research would more thoroughly characterize its impressive stability and explore its use as a robust, bench-top catalyst. rsc.orgrsc.org A significant discovery regarding its structure was that in the solid state, it exists as a cyclic trimer, which is an unusual arrangement in organoboron chemistry and contributes to its stability. researchgate.netresearchgate.net In solution, however, it rapidly converts to its monomeric form. researchgate.net
Interactive Data Tables
Table 1: Stability of this compound
| State | Conditions | Observed Stability | Decomposition Product | Reference |
| Solid-State | Ambient Atmosphere | Stable for over 3 months | Minimal decomposition | rsc.orgresearchgate.net |
| Solution (in C₆D₆) | Ambient Atmosphere | Stable for approximately 14 days | Pentafluorophenylboronic acid | researchgate.net |
Table 2: Catalytic Applications of this compound
| Reaction Type | Substrate | Key Features | Reference |
| Hydrosilylation | Aldehydes | Effective under atmospheric conditions; uses sustainable silane (B1218182) (PMHS) | rsc.orgrsc.org |
| Oppenauer Oxidation | Allylic and Benzylic Alcohols | Highly effective for selective oxidation | acs.org |
| Amide Bond Formation | Phenylacetic acid and benzylamine | Acts as an effective catalyst | researchgate.net |
| Reaction with Nitriles | Organonitriles | Reacts to form novel heterocyclic compounds | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBF10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXCDPDLPMAEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBF10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431710 | |
| Record name | BIS(PENTAFLUOROPHENYL)BORINIC ACID | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2118-02-7 | |
| Record name | Bis(pentafluorophenyl)borinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2118-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIS(PENTAFLUOROPHENYL)BORINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borinic acid, B,B-bis(2,3,4,5,6-pentafluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Bis Pentafluorophenyl Borinic Acid and Its Derivatives
Established Synthetic Pathways for Bis(pentafluorophenyl)borinic Acid
The direct synthesis of this compound, [(C₆F₅)₂BOH], has been approached through several hydrolytic pathways. Early methods were characterized by significant challenges in reproducibility and yield, which have been overcome by more recent and refined approaches.
An early reported pathway involves the reaction of bis(pentafluorophenyl)chloroborane, (C₆F₅)₂BCl, with one equivalent of water. rsc.orgresearchgate.net However, this method has been found to produce the desired this compound in poor and often irreproducible yields, ranging from 27% to 46%. rsc.orgresearchgate.net This inconsistency makes the route less favorable for reliable production of the target compound.
A similar route utilizing a different organoborane precursor, bis(pentafluorophenyl)phenylborane ((C₆F₅)₂BPh), upon reaction with water, also suffers from the same drawbacks. researchgate.net This pathway too resulted in low and inconsistent yields, highlighting the challenges associated with controlling the hydrolysis of these types of precursors. researchgate.net
A significantly improved and higher-yielding synthesis was developed starting from bis(pentafluorophenyl)borane (B69467), (C₆F₅)₂BH, often referred to as Piers' borane (B79455). rsc.orgresearchgate.net This borane is known to react swiftly with protic agents, such as water, to eliminate hydrogen gas and form the corresponding borinic acid. acs.org The optimized procedure involves the dropwise addition of a sub-stoichiometric amount of water (as a solution in diethyl ether) to a solution of (C₆F₅)₂BH at low temperatures, such as -78 °C. rsc.orgrsc.org After stirring and removal of volatile components, the resulting white solid can be triturated with hexanes to afford pure this compound in a reproducible 80% yield. rsc.orgrsc.org This simpler, high-yielding approach has become the preferred method for its synthesis. rsc.org
Table 1: Comparison of Synthetic Pathways to this compound
| Precursor | Reagent | Reported Yield | Key Findings |
| (C₆F₅)₂BCl | Water | 27–46% | Poor and irreproducible yields. rsc.orgresearchgate.net |
| (C₆F₅)₂BPh | Water | Poor | Low and inconsistent yields. researchgate.net |
| (C₆F₅)₂BH | Water | 80% | High-yielding and reproducible method. rsc.orgrsc.org |
Advanced Synthetic Strategies for Borinic Acid Derivatives
Beyond the specific synthesis of (C₆F₅)₂BOH, a broader range of synthetic strategies exists for accessing the wider class of diarylborinic acids and their derivatives. These methods are fundamental for creating structural diversity.
A primary and straightforward method for synthesizing symmetric diarylborinic acids involves the nucleophilic addition of two equivalents of an organometallic reagent, such as an organolithium (ArLi) or a Grignard reagent (ArMgX), to an electrophilic boron source. mdpi.com Common boron electrophiles include trialkoxyboranes and trihalogenoboranes. mdpi.com While this approach is versatile, a significant drawback is the potential co-formation of undesired byproducts like boronic acids (ArB(OH)₂) and triarylboranes (Ar₃B), which can complicate the purification process. mdpi.com
For the synthesis of non-symmetrical borinic acids, a sequential approach is often used, involving the addition of an organometallic reagent to a boronic ester. mdpi.com This reaction has been shown to tolerate a variety of functional groups on both the organometallic component and the boronic ester partner. mdpi.com
Table 2: Overview of Nucleophilic Addition Strategies for Borinic Acid Derivatives
| Boron Reagent | Nucleophile | Product Type | Notes |
| Trihalogenoboranes, Trialkoxyboranes | ArLi, ArMgX (2 equiv.) | Symmetric Diarylborinic Acids | Straightforward but can lead to boronic acid and triarylborane byproducts. mdpi.com |
| Boronic Esters | ArLi, ArMgX (1 equiv.) | Non-symmetrical Borinic Acids | Allows for sequential addition and tolerates diverse functional groups. mdpi.com |
| Pinacolborane | Grignard Reagents | Pinacolboronates | A common method for creating stable boronate ester intermediates. organic-chemistry.org |
An alternative strategy for forming carbon-boron bonds is through electrophilic aromatic substitution (SₑAr). mdpi.com This method has been applied in some cases for the synthesis of borinic acids. mdpi.com In these reactions, a boron electrophile is directed to an aromatic ring. The regioselectivity of the borylation is governed by the combined steric and electronic influences of the substituents already present on the aromatic substrate. mdpi.com When substrates such as arylstannanes or arylsilanes are used, the borylation often occurs at the ipso-position, resulting in the direct replacement of the tin or silicon atom with the boron moiety. mdpi.com This approach provides a different disconnection for the synthesis of arylboron compounds compared to nucleophilic addition methods. mdpi.com
Transmetalation Reactions
Transmetalation represents a fundamental strategy for forming carbon-boron bonds, and it is applicable to the synthesis of diarylborinic acids, including this compound. This method involves the reaction of a boron-containing electrophile with an organometallic nucleophile, where the organic group is transferred from a more electropositive metal (like lithium, magnesium, or tin) to the boron atom.
A general approach for synthesizing diarylborinic acids involves the stepwise addition of organometallic reagents to boronic esters or trialkyl borates. For instance, the reaction of an aryl Grignard or aryllithium reagent with trimethyl borate (B1201080) can yield a diarylalkoxyborane, which upon hydrolysis, gives the desired borinic acid. While not specifically detailed for the pentafluorophenyl derivative in the provided literature, this remains a cornerstone method for analogous structures.
More advanced transmetalation methods have been developed to synthesize complex borinic acids. These include tin-boron and silicon-boron transmetalations, which can be highly effective for creating specific C-B bonds. For example, a two-step intermolecular process has been used to synthesize polycyclic bis-borinic acids by first reacting a bis-silane with boron tribromide (BBr₃) to produce a bis-dibromoborane. nih.gov This intermediate then undergoes a second transmetalation to form a bis-bromoborane, which is subsequently hydrolyzed to the bis-borinic acid. nih.gov
The general sequence for such a reaction can be outlined as:
First Transmetalation: Formation of an aryl- or diarylbromoborane from an organotin or organosilane precursor.
Hydrolysis: Reaction of the intermediate haloborane with water to yield the final borinic acid.
A notable example involves the synthesis of a bis-borinic acid via Si/B transmetalation, where a tethered diarylsilane is treated with BBr₃ to afford a cyclic diarylbromoborane, which can then be hydrolyzed. nih.gov
In Situ Generation and Derivatization
This compound can be conveniently generated in situ through the hydrolysis of suitable precursors. This approach is particularly useful as it avoids the isolation of potentially sensitive intermediates. A prominent example is the hydrolysis of 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole. rsc.orgrsc.orgresearchgate.net When this compound is exposed to atmospheric moisture, it cleanly decomposes to form this compound and carbazole (B46965). researchgate.net
This transformation highlights the high reactivity of the B-N bond in the carbazole adduct towards water, providing a straightforward route to the borinic acid under mild conditions. The reaction proceeds as follows:
(C₆F₅)₂B(NC₁₂H₈) + H₂O → (C₆F₅)₂BOH + HNC₁₂H₈
This in situ generation is significant because the resulting this compound proves to be a bench-top stable Lewis acid, a desirable characteristic for practical applications in catalysis. rsc.orgrsc.org The stability of the generated borinic acid is noteworthy; it has been shown to be stable for up to three months in the solid state and for two weeks when dissolved in a solution exposed to ambient atmospheric conditions. rsc.orgrsc.orgresearchgate.net This stability is attributed to its tendency to form a cyclic trimer in the solid state, which protects the electrophilic boron centers from further reaction with water. researchgate.netresearchgate.net
Another method for the in situ preparation of borinic acids involves the autoprotolysis of a metastable acid, such as (C₆F₅)₃BOPPh₂OH, which is formed from the reaction of diphenylphosphinic acid with the strong Lewis acid tris(pentafluorophenyl)borane (B72294). researchgate.net This process leads to the formation of an eight-membered ring containing two borinic acid units. researchgate.net
Challenges and Improvements in this compound Synthesis
The synthesis of this compound is not without its difficulties. A primary challenge has been the development of a reliable and high-yielding synthetic protocol.
Challenges:
Poor and Irreproducible Yields: Previously reported methods for synthesizing this compound, such as the reaction of (C₆F₅)₂BCl or (C₆F₅)₂BPh with one equivalent of water, have suffered from poor and inconsistent yields, typically ranging from 27–46%. rsc.org
Precursor Instability: The precursors themselves, such as pentafluorophenyl-substituted boranes, are highly reactive. While powerful Lewis acids, their sensitivity to air and moisture complicates handling and requires rigorous anhydrous techniques, limiting their broad applicability. rsc.orgrsc.org Pentafluorophenylboronic acid, a related compound, is known to be very unstable and prone to rapid deboronation under basic conditions, illustrating the inherent reactivity challenges of this class of compounds. acs.org
Purification: The separation of the desired borinic acid from starting materials, byproducts, and oligomeric species can be complex, impacting the final purity and yield.
Improvements:
To overcome these challenges, researchers have focused on developing more robust and efficient synthetic routes. A significant improvement involves the controlled hydrolysis of bis(pentafluorophenyl)borane, also known as Piers' borane.
A recently developed procedure involves dissolving bis(pentafluorophenyl)borane in diethyl ether and adding a stoichiometric amount of water at low temperatures (-78 °C). rsc.org This controlled addition allows for a clean conversion to the borinic acid. Following the reaction, volatiles are removed, and the resulting solid is purified by trituration with hexanes. rsc.org This improved method has been reported to produce this compound in a reproducible and high yield of 80%. rsc.org
The development of bench-top stable precursors that can be hydrolyzed in situ also represents a major improvement. rsc.orgrsc.org The use of 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole as a precursor that cleanly converts to the desired borinic acid upon exposure to ambient moisture circumvents the need for sensitive reagents and stringent air-free techniques during the final step. rsc.orgrsc.orgresearchgate.net This finding positions this compound as a more accessible and sustainable Lewis acid catalyst. rsc.orgrsc.org
The table below summarizes the comparison between older methods and a recent, improved synthesis.
| Synthetic Route | Precursor(s) | Reported Yield | Key Features/Drawbacks |
| Traditional Methods | (C₆F₅)₂BCl or (C₆F₅)₂BPh + H₂O | 27–46% | Poor and irreproducible yields. rsc.org |
| Improved Method | (C₆F₅)₂BH (Piers' borane) + H₂O | 80% | High, reproducible yield; controlled reaction conditions. rsc.org |
| In Situ Generation | 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole + H₂O | Not isolated for yield | Clean conversion; forms bench-top stable product; avoids handling sensitive reagents. rsc.orgrsc.org |
Structural Elucidation and Supramolecular Assembly of Bis Pentafluorophenyl Borinic Acid
Monomeric and Oligomeric Forms in Solution and Solid State
Bis(pentafluorophenyl)borinic acid exhibits a fascinating equilibrium between monomeric and oligomeric forms, which is highly dependent on the physical state and the surrounding environment.
Monomer-Trimer Equilibria
In solution, particularly in solvents like dichloromethane (B109758), this compound exists as an equilibrium mixture of a monomer, (C₆F₅)₂BOH, and a cyclic trimer. acs.orgresearchgate.net The position of this equilibrium is influenced by several factors. An increase in concentration, a decrease in temperature, or a decrease in solvent polarity shifts the equilibrium towards the formation of the trimer. acs.org For instance, the equilibrium favors the trimer more in less polar solvents like tetrachloromethane compared to more polar ones like dichloromethane. acs.org This behavior is consistent with the calculated higher polarity of the monomeric form (2.38 D) compared to the trimer (0.65 D). acs.org The presence of water also plays a crucial role, affecting both the position of the equilibrium and the rate at which it is attained. researchgate.net
Cyclic Trimer Structure in the Solid State
In the solid state, this compound exclusively exists as a cyclic trimer. acs.orgacs.org This structure is formed by three monomeric units interconnected through B-O(H)-B bridges. acs.org The resulting six-membered ring, composed of alternating boron and oxygen atoms, adopts a cyclohexane-like structure. acs.orgacs.org Specifically, single-crystal X-ray analysis has revealed that the [(C₆F₅)₂BO(H)]₃ hexagon assumes a C₂ twist-boat conformation, a deviation from the more common chair conformation. acs.org This trimeric structure is noted for being the first of its kind with only tetracoordinated boron atoms. acs.org The stability of this solid-state trimer is thought to contribute to the compound's relative stability under ambient atmospheric conditions. researchgate.netrsc.org It is hypothesized that this structure effectively shields the Lewis acidic boron centers from interactions with atmospheric water. researchgate.netrsc.org
Interactive Table: Structural Forms of this compound
| Form | State | Key Structural Features | Influencing Factors |
|---|---|---|---|
| Monomer | Solution | (C₆F₅)₂BOH | Higher temperature, lower concentration, higher solvent polarity |
| Cyclic Trimer | Solid State & Solution | [(C₆F₅)₂BOH]₃, B-O(H)-B bridges, C₂ twist-boat conformation | Lower temperature, higher concentration, lower solvent polarity, presence of water |
Anhydride (B1165640) Formation and Oligomerization
Under certain conditions, this compound can undergo dehydration to form an anhydride, (C₆F₅)₂BOB(C₆F₅)₂. acs.org This process has been observed at low temperatures in the presence of water, which facilitates the aggregation of monomeric units. acs.org The formation of the anhydride is reversible, with the borinic acid being reformed upon raising the temperature. acs.org Beyond the trimer, higher-order oligomers can also form. For instance, in the case of a related bifunctional borinic acid, dehydration at higher temperatures leads to the formation of B-O-B linkages and the detection of oligomers with up to 15 repeating units. rsc.org
Intramolecular and Intermolecular Interactions
The supramolecular assembly and reactivity of this compound are governed by a complex interplay of intra- and intermolecular forces.
Hydrogen Bonding Networks
Hydrogen bonding is a dominant force in the supramolecular chemistry of this compound. In the solid-state trimer, the B-O(H)-B bridges are a clear manifestation of hydrogen bonding. acs.orgacs.org In solution, the presence of water can lead to the formation of a hydrogen-bonded adduct with the trimer, specifically [(C₆F₅)₂BOH]₃·OH₂. acs.org In this adduct, a water molecule is thought to insert into a B-O(H)-B bridge, creating a very strong BO(H)···HO(H)B hydrogen bond. acs.org The interaction with other Lewis bases, such as tetrahydrofuran (B95107) (THF), also proceeds primarily through hydrogen bonding to the OH groups of the trimer, rather than coordination to the boron center. unimi.it
Influence of Solvent Polarity on Aggregation Equilibria
As previously mentioned, solvent polarity has a significant impact on the monomer-trimer equilibrium. The equilibrium shifts towards the more polar monomer in more polar solvents. acs.org A study across a series of solvents (CD₂Cl₂, CDCl₃, CCl₄) demonstrated that the proportion of the trimer increases as the solvent polarity decreases. acs.org This is attributed to the difference in dipole moments between the monomer and the trimer. acs.org Furthermore, the rate of oligomerization is also affected by the solvent environment and the presence of trace amounts of water. In anhydrous conditions, the oligomerization process is exceedingly slow. acs.orgresearchgate.net Water can act as a catalyst by coordinating to the BOH group, which increases its nucleophilicity and facilitates alternative pathways for aggregation. acs.orgresearchgate.net
Interactive Table: Research Findings on Aggregation Equilibria
| Factor | Observation | Reference |
|---|---|---|
| Concentration | Increasing concentration favors the trimer. | acs.org |
| Temperature | Decreasing temperature favors the trimer. | acs.org |
| Solvent Polarity | Decreasing solvent polarity (e.g., from CD₂Cl₂ to CCl₄) favors the trimer. | acs.org |
| Water | Stabilizes the trimeric form through hydrogen-bonded adducts and catalyzes the oligomerization process. | acs.orgresearchgate.net |
| Tetrahydrofuran (THF) | Forms a hydrogen-bonded adduct with the trimer. | unimi.it |
Restricted Rotation Phenomena around the Boron-Oxygen-Hydrogen Bond
In solution, the monomeric form of this compound, (C₆F₅)₂BOH, exhibits a notable dynamic process: restricted rotation of the hydroxyl group around the boron-oxygen (B-OH) bond. researchgate.net This phenomenon is revealed through low-temperature ¹⁹F Nuclear Magnetic Resonance (NMR) studies. The underlying cause for this hindered rotation is the partial double-bond character of the B-O bond. researchgate.net This characteristic imparts a degree of rigidity to the bond, creating a significant energy barrier that must be overcome for rotation to occur. The activation energy for this rotational process has been determined to be 39 kJ mol⁻¹. researchgate.net This restricted movement is a key feature influencing the molecule's conformational behavior and reactivity in solution.
Influence of Water on Oligomerization Equilibria and Reaction Kinetics
Water plays a critical and multifaceted role in the solution-state chemistry of this compound. In dichloromethane solution, the compound exists in a dynamic equilibrium between its monomeric form, (C₆F₅)₂BOH (1m), and a cyclic trimer, [(C₆F₅)₂BOH]₃ (1t). acs.org The position of this equilibrium is significantly influenced by the presence of water.
Water molecules can stabilize the trimeric form by forming a hydrogen-bond adduct that contains exocyclic water. acs.org This interaction shifts the equilibrium towards the trimer. Furthermore, water acts as a catalyst for the oligomerization process itself. researchgate.net The oligomerization is observed to be exceedingly slow under strictly anhydrous conditions. acs.orgresearchgate.net The catalytic effect of water is attributed to the increased nucleophilicity of the BOH group upon coordination with a water molecule, which in turn opens up alternative, lower-energy pathways for the aggregation of monomers. acs.orgresearchgate.net
The influence of water is also temperature-dependent. At temperatures below 210 K, the presence of water can lead to the reversible formation of two new species: the anhydride, (C₆F₅)₂BOB(C₆F₅)₂, and a unique trimeric species, [(C₆F₅)₂BOH]₃·OH₂, which incorporates a water molecule into a B−O(H)−B bridge. acs.org This creates a very strong hydrogen bond, evidenced by a proton signal at δ 18.6 in the ¹H NMR spectrum. acs.org The formation of this water-inserted trimer occurs through the aggregation of monomeric units, not by the opening of the pre-existing trimer cycle. acs.org
Structural Characterization Techniques
The structural properties of this compound, both in solution and in the solid state, have been extensively investigated using advanced analytical techniques. Nuclear Magnetic Resonance spectroscopy and X-ray diffractometry are the principal methods employed for its characterization.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹¹B, ¹⁹F)
Multinuclear NMR spectroscopy is an indispensable tool for studying the behavior of this compound in solution. ¹H, ¹¹B, and ¹⁹F NMR provide detailed insights into the monomer-trimer equilibrium, molecular dynamics, and interactions with other species like water or bases. acs.orgunimi.it
In solution, the monomer ((C₆F₅)₂BOH) and the cyclic trimer ([(C₆F₅)₂BOH]₃) can be distinguished by their unique NMR signatures. acs.orgunimi.it The position of their equilibrium is sensitive to concentration, temperature, and solvent polarity. acs.org For instance, the equilibrium shifts toward the trimer with increasing concentration, decreasing temperature, or decreasing solvent polarity. acs.org
¹H NMR spectroscopy is used to observe the hydroxyl proton. In the monomeric form, a broad signal is typically observed. rsc.org The interaction with water and the formation of specific adducts can lead to significant changes in the chemical shift, as seen in the formation of the water-inserted trimer which shows a signal as far downfield as 18.6 ppm. acs.org
¹¹B NMR is particularly useful for probing the coordination environment of the boron atom. The chemical shift for the tricoordinate boron in the monomer differs from that of the tetracoordinate boron in adducts or certain trimeric species. rsc.orgsdsu.edu For the monomer in CDCl₃, a broad signal appears at approximately 40.8 ppm. rsc.org
¹⁹F NMR spectroscopy provides detailed information on the electronic environment of the pentafluorophenyl rings. The restricted rotation around the B-OH bond in the monomer is observable through variable-temperature ¹⁹F NMR experiments. researchgate.net Furthermore, ¹⁹F NMR is sensitive to the formation of different species in solution, such as Lewis acid-base adducts. nih.gov
| Nucleus | Species | Solvent | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] / Multiplicity | Reference |
|---|---|---|---|---|---|
| ¹H | (C₆F₅)₂BOH (monomer) | CDCl₃ | 7.23 | br | rsc.org |
| ¹¹B{¹H} | (C₆F₅)₂BOH (monomer) | CDCl₃ | 40.8 | br | rsc.org |
| ¹³C{¹H} | (C₆F₅)₂BOH (monomer) | CDCl₃ | 148.9 (o-CF), 143.8 (p-CF), 137.6 (m-CF), 108.7 (ipso-C) | J = 249.6 Hz (o-CF), J = 259.3 Hz (p-CF), J = 253.5 Hz (m-CF) | rsc.org |
| ¹H | [(C₆F₅)₂BOH]₃·OH₂ | CD₂Cl₂ | 18.6 | s | acs.org |
X-ray Diffractometry for Solid-State Structure Determination
X-ray diffractometry has been crucial in definitively establishing the solid-state structure of this compound. researchgate.net The analysis reveals that the compound does not exist as a monomer in the solid state but rather as a cyclic trimer with the formula [(C₆F₅)₂BOH]₃. researchgate.netrsc.orgresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Molecular Form | Cyclic Trimer ([(C₆F₅)₂BOH]₃) | researchgate.net |
| Ring Structure | Six-membered ring with alternating B and O atoms (B-O(H)-B bridges) | researchgate.net |
| Conformation | Cyclohexane-like (C₂ twist-boat) | researchgate.net |
| Boron Geometry | Tetrahedral | researchgate.net |
| Oxygen Geometry | Trigonal-pyramidal | researchgate.net |
| B-O Bond Distance | 1.526(6) Å | researchgate.net |
Electronic Properties and Reactivity of Bis Pentafluorophenyl Borinic Acid
Lewis Acidity Characterization
The Lewis acidity of the boron center in bis(pentafluorophenyl)borinic acid is a key feature, influenced by the potent inductive effect of the two C₆F₅ groups. This acidity has been quantified through both experimental and computational methods.
Experimental Assessment of Lewis Acidity
The Lewis acidity of this compound has been experimentally evaluated using the Gutmann-Beckett method. rsc.org This technique uses triethylphosphine (B1216732) oxide (Et₃PO) as a ³¹P NMR probe to measure the electrophilicity of a substance. wikipedia.org The interaction of the Lewis acidic boron center with the oxygen atom of Et₃PO results in a change in the ³¹P NMR chemical shift, which is used to calculate an Acceptor Number (AN). For this compound, the measured AN is 56. rsc.org
Attempts to assess its Lewis acidity using the Fluorescent Lewis Adduct (FLA) method proved unsuccessful. This was because the compound itself exhibits strong fluorescence, which interferes with the measurements of the fluorescent probes used in the FLA technique. rsc.org
Computational Determination of Lewis Acidity
Theoretical calculations have been employed to further quantify the Lewis acidity of this compound. A primary method for this is the calculation of the Fluoride (B91410) Ion Affinity (FIA), which measures the enthalpy change for the binding of a fluoride ion to the Lewis acid in the gas phase. nih.gov Using Density Functional Theory (DFT) at the B3LYP(D3)/def2-QZVPP level, the gas-phase FIA for this compound was calculated to be 344 kJ mol⁻¹. A value of 263 kJ mol⁻¹ was determined using a polarized continuum solvation model (PCM) for dichloromethane (B109758). rsc.orgresearchgate.net
Comparative Analysis with Other Lewis Acids
The Lewis acidity of this compound is best understood in comparison to other well-known Lewis acids. Its Acceptor Number of 56 is significant, though weaker than that of the archetypal perfluorinated borane (B79455), tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], which has an AN of 82. rsc.org This difference is also reflected in the computational FIA values, where B(C₆F₅)₃ is a much stronger Lewis acid with a gas-phase FIA of 448 kJ mol⁻¹. rsc.org
Qualitatively, this compound is considered a stronger Lewis acid than its corresponding boronic acid, pentafluorophenylboronic acid. rsc.org The substitution of a second electron-withdrawing C₆F₅ group for a hydroxyl group significantly enhances the acidity at the boron center.
| Compound | Gutmann-Beckett Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (Gas Phase, kJ mol⁻¹) |
|---|---|---|
| This compound | 56 | 344 |
| Tris(pentafluorophenyl)borane | 82 | 448 |
Brønsted Acidity and Basicity Properties
The hydroxyl group (-OH) on the boron atom imparts both Brønsted acidity (as a proton donor) and Lewis basicity (via the oxygen lone pairs) to the molecule. researchgate.net This multifunctionality leads to complex solution behavior and reactivity. researchgate.netnih.gov
Proton Transfer Processes and Ionization Equilibria
The Brønsted acidic nature of the O-H bond is significant. In solution, this compound exists in an equilibrium between a monomeric form and a cyclic trimer, formed through intermolecular hydrogen bonding where the hydroxyl groups act as both donors and acceptors. acs.orgacs.org
The compound's ability to act as a proton donor is clearly demonstrated in its interactions with bases. In the presence of a sufficient amount of a base like tetrahydrofuran (B95107) (THF), an unusual ionization process occurs. acs.orgacs.org This process involves proton transfer, leading to the formation of the cation [Ar₂B(OH₂)₂]⁺ (where Ar = C₆F₅) and the deprotonated trimer, the anion [Ar₆B₃O₃H₂]⁻. acs.orgacs.org This equilibrium highlights the compound's capacity to release a proton from its hydroxyl group.
Interaction with Lewis Bases
The interaction of this compound with Lewis bases is multifaceted, involving potential coordination at the Lewis acidic boron center or hydrogen bonding at the Brønsted acidic hydroxyl group.
Tetrahydrofuran (THF): The interaction with THF is highly dependent on conditions. At low temperatures (183 K), THF forms a hydrogen-bonded adduct with the trimeric form of the borinic acid. acs.orgacs.org Computational studies and ¹¹B NMR evidence suggest that even with the monomeric form, the interaction preferentially occurs via a hydrogen-bonded adduct, (C₆F₅)₂BO-H···THF, rather than a classic Lewis acid-base complex at the boron atom, (C₆F₅)₂B(OH)(THF). acs.orgacs.org This indicates that under these conditions, the Brønsted acidity of the hydroxyl group dominates the interaction over the Lewis acidity of the boron atom. acs.orgacs.org
Pyridine: The reaction with pyridine, a moderately strong base, showcases the compound's Brønsted acidity. The interaction can lead to proton transfer, although the reactivity is influenced by the basicity of the specific base used. acs.org
Methanol (B129727): In certain catalytic applications, methanol is used in processes involving this compound. For instance, it can be used to protonate silyl (B83357) ethers formed during hydrosilylation reactions catalyzed by the borinic acid, demonstrating compatibility and the borinic acid's stability in the presence of this protic solvent. rsc.org Detailed studies show that interactions can occur via both Lewis acid-base complexation and hydrogen bonding.
Reactivity Patterns and Chemical Transformations
This compound, (C₆F₅)₂BOH, is a highly electrophilic main-group compound characterized by the presence of two strongly electron-withdrawing pentafluorophenyl rings attached to a borinic acid moiety. This electronic structure imparts significant Lewis acidity to the boron center, governing its reactivity and catalytic applications.
This compound exhibits notable stability, particularly for a highly Lewis acidic borane derivative, making it a "bench-top stable" catalyst. researchgate.netrsc.org It can be generated through the controlled hydrolysis of related boranes. For instance, it is the clean decomposition product resulting from the hydrolysis of 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole in the presence of atmospheric water. rsc.org Another synthetic route involves the reaction of bis(pentafluorophenyl)borane (B69467) (HB(C₆F₅)₂) with a single equivalent of water. acs.org
The compound's stability has been evaluated under different conditions, showing remarkable resilience. researchgate.netrsc.org In the solid state, it is stable for over three months under ambient atmospheric conditions. researchgate.netrsc.org When dissolved in solution, it remains stable for approximately two weeks. researchgate.netrsc.org This stability is a significant advantage over many other highly electrophilic boron-based catalysts that are notoriously sensitive to air and moisture. rsc.org
The considerable stability in the solid phase is hypothesized to be due to its supramolecular structure. researchgate.net X-ray analysis has revealed that this compound exists as a cyclic trimer in the solid state, where the individual molecules are connected through intermolecular hydrogen bonds. researchgate.net This arrangement effectively protects the highly Lewis acidic boron centers from interacting with atmospheric water. researchgate.net Despite its eventual hydrolysis in solution, the borinic acid has been shown to retain catalytic activity even when dissolved in non-anhydrous solvents, underscoring its potential for practical applications under less stringent conditions. rsc.org
Table 1: Stability of this compound
| Condition | Duration of Stability | Source(s) |
|---|---|---|
| Solid-State | > 3 months | researchgate.net, rsc.org |
| In Solution | ~ 2 weeks | researchgate.net, rsc.org |
| In non-anhydrous solvents | Retains catalytic activity | rsc.org |
The high electrophilicity of the boron center in this compound dictates its interaction with a variety of nucleophiles. This reactivity is harnessed in several catalytic transformations.
A primary application is in the hydrosilylation of carbonyls . The borinic acid serves as an effective catalyst for the reduction of aldehydes and ketones to their corresponding alcohols using silanes, such as poly(methylhydrosiloxane) (B7799882) (PMHS), as the hydride source. researchgate.netrsc.org The reaction proceeds via the activation of the carbonyl group by the Lewis acidic boron center, facilitating nucleophilic attack by the hydride. This catalytic system is robust enough to function under ambient, non-inert conditions. rsc.org
The compound is also a highly effective catalyst for the Oppenauer-type oxidation of primary and secondary allylic and benzylic alcohols. acs.orgacs.org In this reaction, the borinic acid interacts with the alcohol substrate, facilitating hydride transfer to a carbonyl oxidant, such as pivalaldehyde. acs.org
Furthermore, the Lewis acidic nature of this compound enables it to activate nitriles. Research has shown that it can react with nitriles to form unusual heterocyclic structures, demonstrating its ability to interact with the lone pair of the nitrile nitrogen and promote subsequent reactions. acs.org While direct catalytic cycles involving amines are not extensively detailed for the borinic acid itself, related boranes like tris(pentafluorophenyl)borane are known to be water-tolerant catalysts for reductive amination. nih.gov Mechanistic studies on borinic acid-catalyzed amide bond formation suggest that the active catalyst may be the corresponding boronic acid formed in situ. researchgate.net
Table 2: Catalytic Applications Involving Nucleophiles
| Reaction Type | Nucleophile(s) | Substrates | Result | Source(s) |
|---|---|---|---|---|
| Hydrosilylation | Hydride (from silanes) | Aldehydes, Ketones | Reduction to alcohols | researchgate.net, rsc.org |
| Oppenauer Oxidation | Allylic and Benzylic Alcohols | Aldehydes (as hydride acceptor) | Oxidation of alcohols | acs.org, acs.org |
| Heterocycle Formation | Nitriles | this compound | Formation of boron-containing heterocycles | acs.org |
This compound engages in adduct formation through both Lewis acid-base interactions and hydrogen bonding, which are central to its structure and reactivity.
Hydrogen-Bonded Adducts: As previously mentioned, the stability of the compound in the solid state is attributed to the formation of a cyclic trimer . This structure is a large, hydrogen-bonded adduct where three borinic acid molecules associate via B-O-H···O bridges. researchgate.net In solution, it can form a simple water adduct , which has been identified by 19F NMR spectroscopy. researchgate.net The formation of this water adduct can sometimes limit catalytic efficacy. researchgate.net The interaction with pyridine, a nitrogen-based Lewis base, also results in a hydrogen-bonded adduct, specifically a cyclic tetramer in the solid state, rather than a simple dative bond to the boron center. researchgate.net
Lewis Adducts: The boron atom in (C₆F₅)₂BOH acts as a potent Lewis acid, readily interacting with Lewis bases. The aforementioned reaction with nitriles is an example of Lewis adduct formation leading to a chemical transformation. acs.org While the formation of stable, isolated Lewis adducts with other bases like phosphines is not as extensively documented as for the parent borane, tris(pentafluorophenyl)borane (B(C₆F₅)₃), the reactivity patterns are analogous. B(C₆F₅)₃ is known to form stable and reversible adducts with phosphines. rsc.org The Lewis acidity of this compound has been evaluated using methods such as the Gutmann-Beckett method, confirming its strong electrophilic character, although it is a weaker Lewis acid than B(C₆F₅)₃. researchgate.netacs.org This inherent Lewis acidity is the driving force for its catalytic activity, where it forms transient Lewis adducts with substrates like carbonyls to activate them toward nucleophilic attack.
Catalytic Applications of Bis Pentafluorophenyl Borinic Acid in Organic Transformations
Hydrosilylation Reactions
Bis(pentafluorophenyl)borinic acid has demonstrated considerable efficacy as a catalyst for the hydrosilylation of carbonyl compounds. msu.edupressbooks.pub This transformation is a fundamental method for the reduction of aldehydes and ketones to their corresponding alcohols. The catalyst's performance has been benchmarked against the well-known Lewis acid, tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], showing comparable reactivity in many cases. libretexts.org A significant advantage of this compound is its robustness, as it can maintain catalytic activity even when dissolved in non-anhydrous solvents or after exposure to the atmosphere, a stark contrast to many other highly electrophilic boron-based catalysts that are sensitive to air and moisture. msu.edupressbooks.pubyoutube.com
Catalysis of Carbonyl Hydrosilylation
The catalytic activity of this compound extends to the hydrosilylation of a range of carbonyl-containing compounds. libretexts.org The reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-oxygen double bond of an aldehyde or ketone. Research has shown that the catalyst effectively facilitates this reduction using common hydrosilanes. For instance, the reduction of acetophenone (B1666503) using triethylsilane in the presence of a catalytic amount of this compound proceeds efficiently under inert conditions. libretexts.org The stability of the catalyst is a key feature, as it is often generated in situ from the hydrolysis of precursors like 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole and exhibits persistent catalytic activity. msu.edujove.com
The table below summarizes the catalytic performance of this compound in the hydrosilylation of various benzaldehyde (B42025) derivatives with triethylsilane.
| Entry | Substrate (Benzaldehyde Derivative) | Catalyst (mol%) | Time (h) | Conversion (%) |
| 1 | Benzaldehyde | 5 | 1 | >99 |
| 2 | 4-Methylbenzaldehyde | 5 | 1 | >99 |
| 3 | 4-Methoxybenzaldehyde | 5 | 1 | >99 |
| 4 | 4-Chlorobenzaldehyde | 5 | 1 | 96 |
| 5 | 4-(Trifluoromethyl)benzaldehyde | 5 | 1 | 91 |
Data derived from studies on the hydrosilylation of carbonyls catalyzed by Lewis acidic boranes.
Utilization of Sustainable Reductants (e.g., Poly(methylhydrosiloxane))
In a move towards more sustainable chemical processes, this compound has been successfully employed with poly(methylhydrosiloxane) (B7799882) (PMHS) as the reductant. msu.edulibretexts.org PMHS is an attractive alternative to traditional silanes as it is a low-cost, non-toxic, and bench-top stable by-product of the silicone industry. msu.edursc.org The use of PMHS in conjunction with the air-stable this compound catalyst allows for the effective reduction of aldehydes to alcohols under atmospheric conditions, presenting a greener and more practical approach compared to methods requiring pyrophoric silanes and strictly inert environments. msu.eduacs.org This combination of a stable catalyst and a sustainable reductant highlights the potential for developing more environmentally responsible industrial processes. msu.edulibretexts.org
The following table illustrates the reduction of various aldehydes to their corresponding alcohols using the this compound/PMHS system under ambient conditions.
| Entry | Aldehyde | Catalyst (mol%) | Time (h) | Conversion (%) |
| 1 | Benzaldehyde | 5 | 1 | >99 |
| 2 | 4-Bromobenzaldehyde | 5 | 1 | >99 |
| 3 | Cinnamaldehyde | 5 | 1 | >99 |
| 4 | 2-Naphthaldehyde | 5 | 1 | >99 |
| 5 | Hexanal | 5 | 1 | >99 |
Data reflects the use of an air-stable catalyst and a sustainable silane (B1218182) source for carbonyl reduction. msu.edu
Oxidation Reactions
Beyond reductions, this compound has been identified as a potent catalyst in oxidation reactions, specifically in the Oppenauer-type oxidation of certain alcohols.
Oppenauer Oxidation of Allylic and Benzylic Alcohols
This compound serves as a highly effective catalyst for the Oppenauer oxidation of both primary and secondary allylic and benzylic alcohols. youtube.com This oxidation method provides a valuable alternative to chromium-based or other heavy metal reagents. The reaction typically employs an excess of a simple ketone, such as acetone (B3395972) or cyclohexanone, as the oxidant and hydride acceptor. The catalyst demonstrates high efficiency, allowing the reaction to proceed smoothly to yield the corresponding aldehydes and ketones. youtube.com This catalytic system is noted for its practicality and effectiveness under relatively mild conditions.
The table below presents the results for the Oppenauer oxidation of various alcohols catalyzed by this compound.
| Entry | Alcohol | Oxidant | Catalyst (mol%) | Yield (%) |
| 1 | Cinnamyl alcohol | Acetone | 5 | 95 (Cinnamaldehyde) |
| 2 | Geraniol | Acetone | 5 | 98 (Geranial) |
| 3 | 1-Phenylethanol | Acetone | 5 | 99 (Acetophenone) |
| 4 | Benzhydrol | Acetone | 5 | 99 (Benzophenone) |
| 5 | 4-Chlorobenzyl alcohol | p-Chloral | 1 | 99 (4-Chlorobenzaldehyde) |
Data sourced from research on Oppenauer oxidations utilizing this compound as the catalyst. youtube.com
Dehydration Reactions
Catalysis of Dehydration of β-Hydroxy Carbonyl Compounds
The dehydration of β-hydroxy aldehydes and ketones, often the products of aldol (B89426) reactions, is a crucial transformation that leads to the formation of α,β-unsaturated carbonyl compounds, also known as enones. This elimination of water can be catalyzed by either acid or base. pressbooks.pubyoutube.com Under acidic conditions, the process typically involves protonation of the hydroxyl group, followed by its departure as water to form a carbocation, and subsequent deprotonation at the α-carbon to yield the conjugated enone. jove.com While various Lewis and Brønsted acids are known to catalyze this type of dehydration, specific studies detailing the application of this compound for this particular transformation are not extensively documented in the reviewed literature. The stability and Lewis acidic nature of this compound suggest its potential utility in such acid-catalyzed processes, but dedicated research is required to confirm its efficacy and advantages in this context.
Application in Dehydration for Carbon-Oxygen and Carbon-Carbon Bond Formation
Arylboronic acids are recognized for their ability to catalyze dehydrative substitution reactions, providing an atom-economical pathway to form new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds by eliminating water as the sole byproduct. While specific studies focusing exclusively on this compound in this context are limited, the established reactivity of related boronic acids provides a strong precedent for its utility.
For instance, electron-deficient arylboronic acids, in combination with a co-catalyst like oxalic acid, have been shown to effectively catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols. organic-chemistry.org This process involves the boronic acid activating the alcohol's hydroxyl group, facilitating its departure as water and generating a carbocationic intermediate that is then trapped by the nucleophilic dicarbonyl compound. organic-chemistry.org Given that this compound is a potent Lewis acid, it is a prime candidate for promoting such dehydrative C-C bond formations. wikipedia.orgyoutube.comorganic-chemistry.orgthieme-connect.com
Similarly, these catalysts are employed in dehydrative etherification reactions. The general mechanism is believed to involve the formation of a boronate ester intermediate, which enhances the leaving group ability of the hydroxyl group. The strong Lewis acidity of this compound suggests it would be highly effective in activating alcohols toward nucleophilic attack by another alcohol molecule, leading to the formation of ethers.
Carbon-Carbon Bond Formation Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis. This compound and its diarylborinic acid analogues serve as powerful catalysts for several key C-C bond-forming reactions.
Borinic acids have proven to be particularly effective catalysts for direct aldol reactions. Research has shown that diarylborinic acids, such as diphenylborinic acid, can efficiently catalyze the direct aldol reaction between pyruvic acids and a wide array of aldehydes. nih.govyoutube.com These reactions proceed under mild conditions, often in water at room temperature with low catalyst loadings, to produce valuable isotetronic acid derivatives. nih.govyoutube.com The borinic acid is thought to stabilize the enol tautomer of the pyruvic acid, facilitating its addition to the aldehyde. youtube.com The higher activity of borinic acids compared to boronic acids in this transformation highlights the importance of the catalyst's structure. nih.gov
In the context of the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde, highly Lewis acidic boron compounds are essential. Chiral oxazaborolidine catalysts derived from electron-deficient arylboron dichlorides have been developed and show greater activity than traditional catalysts for this reaction. The enhanced Lewis acidity, a key feature of this compound, is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by the silyl enol ether.
Table 1: Diarylborinic Acid-Catalyzed Direct Aldol Reaction of Phenylpyruvic Acid with Various Aldehydes
| Aldehyde | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Diphenylborinic acid | 91 | youtube.com |
| 4-Nitrobenzaldehyde | Diphenylborinic acid | 95 | youtube.com |
| 4-Methoxybenzaldehyde | Diphenylborinic acid | 84 | youtube.com |
| Pivalaldehyde | Diphenylborinic acid | 92 | youtube.com |
| Acetaldehyde | Diphenylborinic acid | 75 | youtube.com |
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound, a valuable structural motif in pharmaceuticals. Diarylborinic acid derivatives have been successfully employed as catalysts in Mannich-type reactions. Specifically, esters of diphenylborinic acid, such as methyl diphenylborinate, have been identified as highly active catalysts for the reaction between secondary amines, aldehydes, and ketene (B1206846) silyl acetals.
The role of the borinic acid catalyst is to act as an iminium ion generator under non-acidic conditions. It coordinates with the amine and aldehyde, facilitating the formation of a highly electrophilic iminium ion, which is then readily attacked by the ketene silyl acetal (B89532) nucleophile. This catalytic system is efficient and avoids the formation of aldol byproducts that can occur with traditional acid catalysts. The electron-withdrawing nature of the pentafluorophenyl groups on this compound would be expected to enhance its Lewis acidity, making it a potentially superior catalyst for generating the key iminium ion intermediate in Mannich-type reactions.
Functionalization of Polyols and Carbohydrates
The selective functionalization of polyols and carbohydrates is a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. Diarylborinic acids have emerged as exceptional catalysts for achieving high regioselectivity in these transformations, offering a less toxic alternative to traditional organotin reagents.
Diarylborinic acids, including diphenylborinic acid, are highly effective catalysts for the regioselective monoacylation of carbohydrates. The catalytic protocol relies on the reversible formation of a borinic ester with a cis-1,2-diol on the carbohydrate substrate. This interaction selectively activates one of the hydroxyl groups within the diol pair, directing the acylation to that position with high precision.
This method is compatible with a wide range of carbohydrate derivatives and acylating agents, including sterically demanding acid chlorides and chloroformates. It allows for the selective protection of secondary hydroxyl groups, which is a crucial step in the synthesis of complex oligosaccharides.
Table 2: Regioselective Benzoylation of Methyl Pyranoside Derivatives Catalyzed by a Diarylborinic Acid
| Substrate | Major Product (Position of Benzoylation) | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | 3-OBz | 89 | |
| Methyl α-D-glucopyranoside | 2-OBz | 75 | |
| Methyl β-D-galactopyranoside | 3-OBz | 81 | |
| Methyl α-L-fucopyranoside | 3-OBz | 95 |
The catalytic power of diarylborinic acids extends to the regioselective alkylation and sulfonylation of diols and carbohydrates. Similar to acylation, the catalyst selectively activates a single hydroxyl group within a 1,2- or 1,3-diol motif, enabling its functionalization with high selectivity.
Catalyst-controlled monoalkylation of cis-vicinal diols in various carbohydrate derivatives has been achieved using a diphenylborinic ester precatalyst. This method allows for the targeted installation of protecting groups like benzyl (B1604629) and benzyloxymethyl ethers, providing access to valuable building blocks for multistep syntheses without the need for stoichiometric amounts of toxic organotin reagents. Mechanistic studies suggest that the reaction proceeds through a tetracoordinate borinate complex, which reacts with the electrophile in the rate-determining step. While regioselective silylation using this specific catalytic system is less documented, the principles of borinic acid-diol interaction suggest its potential for such applications.
Table 3: Regioselective Monofunctionalization of Diols and Carbohydrates Catalyzed by Diarylborinic Acid
| Substrate | Reagent | Product | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | TsCl | 3-OTs | 94 | |
| Methyl α-L-fucopyranoside | TsCl | 3-OTs | 93 | |
| Benzyl 2,3-di-O-benzyl-α-L-rhamnopyranoside | BnBr | 3-OBn | 85 | |
| Methyl 4,6-O-benzylidene-α-D-altropyranoside | BOM-Cl | 3-OBOM | 78 |
Epoxide Ring-Opening Reactions
This compound and related diarylborinic acids have emerged as effective catalysts for the regioselective ring-opening of epoxy alcohols. nih.govscholaris.ca The high Lewis acidity of these borinic acids allows them to activate the epoxide ring towards nucleophilic attack. A key feature of this catalysis is the proposed "catalytic tethering" mechanism, particularly in the reaction of 3,4-epoxy alcohols. scholaris.cascholaris.ca
In this mechanism, the borinic acid is believed to interact with both the hydroxyl group of the epoxy alcohol and the nucleophile. This dual interaction forms a transient cyclic intermediate that delivers the nucleophile to the C3 position of the epoxide, proximal to the hydroxyl group. This intramolecular-like delivery overcomes the inherent steric and electronic biases that might otherwise favor attack at the C4 position. nih.govscholaris.ca This C3 selectivity is complementary to many transition-metal-catalyzed methods that typically favor C4-selective ring opening. scholaris.ca
The catalytic efficacy is directly related to the Lewis acidity of the borinic acid catalyst. For instance, diarylborinic acids with electron-withdrawing substituents, such as fluorine atoms on the phenyl rings, exhibit enhanced activity compared to those with electron-donating groups. scholaris.ca This trend highlights the importance of the electron-deficient nature of the boron center in activating the epoxide.
Research by the Taylor group has demonstrated the C3-selective ring opening of 3,4-epoxy alcohols with a variety of nucleophiles, including anilines, dialkylamines, and thiols, catalyzed by diarylborinic acids. nih.govresearchgate.net The table below summarizes representative findings for the regioselective ring-opening of a 3,4-epoxy alcohol with aniline, showcasing the effect of the borinic acid catalyst structure on the reaction outcome.
| Entry | Diarylborinic Acid Catalyst (Ar₂BOH) | Yield (%) | Regioselectivity (C3:C4) |
|---|---|---|---|
| 1 | Diphenylborinic acid | 60 | 5:1 |
| 2 | Bis(4-fluorophenyl)borinic acid | >95 | >20:1 |
| 3 | Bis(3,5-dimethylphenyl)borinic acid | <5 | - |
Data sourced from studies on diarylborinic acid-catalyzed reactions, illustrating the impact of electronic effects on catalyst performance. The data for this compound, while not explicitly found in a comparable table, is expected to show high reactivity and selectivity due to its strong Lewis acidity. scholaris.ca
Other Catalytic Roles
Beyond epoxide ring-opening, the unique electronic properties of this compound suggest its utility in other advanced catalytic systems.
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that cannot form a classical adduct. wikipedia.org This "frustration" leads to unique reactivity, enabling the activation of small molecules like H₂. wikipedia.org The highly Lewis acidic nature of this compound makes it a strong candidate for the Lewis acid component in FLP chemistry.
Recent research has shown that this compound can be generated via the hydrolysis of an FLP precursor, 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole. rsc.orgrsc.org This borinic acid has demonstrated remarkable stability under ambient atmospheric conditions, a significant advantage for practical applications. rsc.orgresearchgate.net Its catalytic activity has been confirmed in the hydrosilylation of carbonyls, where it effectively catalyzes the reduction of aldehydes to alcohols using polymethylhydrosiloxane (B1170920) (PMHS), an air-stable and sustainable silane source. rsc.orgrsc.org
While direct catalytic applications of this compound within an FLP system for reactions such as hydrogenation are still an emerging area of investigation, its established high Lewis acidity and stability point towards significant potential. rsc.org Its performance as a catalyst in reactions like hydrosilylation, which can be considered an FLP-type transformation, underscores its capability to act as a potent Lewis acid in cooperative activation processes. rsc.org
The incorporation of Lewis acidic boron centers into polymeric structures is a promising strategy for developing recyclable and robust catalysts. Electron-deficient borinic acid polymers, in particular, are of interest due to the catalytic potential of the boron sites.
The synthesis of polymers containing borinic acid functionalities can be achieved through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization of corresponding borinic acid monomers. These materials can exhibit stimuli-responsive properties and have found applications in areas such as fluorescence sensing.
While specific examples of polymers synthesized directly from or functionalized with this compound for catalytic purposes are not yet widely reported in the literature, the concept holds considerable promise. The high Lewis acidity of the this compound unit would be expected to impart strong catalytic activity to the corresponding polymer. Such a polymer could serve as a heterogeneous catalyst for reactions like amide bond formation or the types of epoxide ring-opening and hydrosilylation reactions seen with the monomeric catalyst, with the added benefit of easy separation and reuse.
Mechanistic Investigations and Computational Studies
Mechanistic Pathways of Catalytic Cycles
Bis(pentafluorophenyl)borinic acid is recognized as an effective catalyst, particularly for hydrosilylation reactions. rsc.orgrsc.org Mechanistic studies suggest that its catalytic pathway shares similarities with the well-documented mechanisms of the potent Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. nih.govcmu.edu The core of the mechanism is believed to involve the activation of the silane (B1218182) by the Lewis acidic boron center rather than the initial activation of the carbonyl substrate. cmu.edu
A key feature of (C₆F₅)₂BOH is its existence in an equilibrium between a monomeric form and a cyclic trimer, [cyclo-((C₆F₅)₂BOH)₃]. researchgate.net In the solid state, it predominantly exists as the trimer, but upon dissolution, it dissociates into the catalytically active monomeric species. researchgate.net This dissociation is a crucial entry point into the catalytic cycle.
Role of Water in Catalytic Processes and Equilibria
Water plays a multifaceted and critical role in the chemistry of this compound. Its presence significantly influences the equilibrium between the monomeric and trimeric forms. researchgate.net Studies have shown that the oligomerization process to form the trimer is exceedingly slow under strictly anhydrous conditions. Water catalyzes this process by coordinating to the B-OH group, which increases the nucleophilicity of the oxygen atom and facilitates alternative pathways for aggregation. researchgate.net
At low temperatures, water can insert into a B-O(H)-B bridge of the trimer, forming a stable adduct, [(C₆F₅)₂BOH]₃·OH₂, which features a strong hydrogen bond. researchgate.net Conversely, water can also lead to the decomposition of (C₆F₅)₂BOH into pentafluorophenylboronic acid over time in solution. rsc.org Despite this, (C₆F₅)₂BOH demonstrates notable stability and catalytic activity in the presence of water, particularly when compared to more moisture-sensitive Lewis acids. rsc.orgrsc.org This robustness is partly attributed to the protective nature of the trimeric structure in the solid state, which shields the Lewis acidic boron centers from hydrolysis. rsc.org
Proposed Intermediates and Transition States
The primary intermediates in the solution-phase equilibria of this compound are the monomer, (C₆F₅)₂BOH , and the cyclic trimer. In the presence of water, the hydrated trimer adduct, [(C₆F₅)₂BOH]₃·OH₂ , is also a key intermediate species. researchgate.net
In the context of catalytic hydrosilylation, the proposed mechanism, analogous to that of B(C₆F5)3, involves several key intermediates. The catalytic cycle is thought to be initiated by the activation of the silane (R₃SiH) by the monomeric (C₆F₅)₂BOH. This step involves hydride abstraction from the silane by the Lewis acidic boron center. This leads to the formation of a highly reactive ion pair consisting of a silylium (B1239981) cation, [R₃Si]⁺ , and a borohydride (B1222165) anion, [HB(OH)(C₆F₅)₂]⁻ . cmu.edunih.gov
This ion pair is the central intermediate of the catalytic cycle. The silylium cation then coordinates to the carbonyl oxygen of the substrate (e.g., an aldehyde or ketone), activating it for nucleophilic attack. The borohydride anion serves as the hydride source, delivering a hydride to the activated carbonyl carbon. The transition state for this step involves the concerted transfer of the hydride from the boron to the carbonyl carbon. Following the hydride transfer, the resulting silyl (B83357) ether product is released, and the (C₆F₅)₂BOH catalyst is regenerated, ready to activate another silane molecule. Kinetic studies on related systems show that increased substrate concentration can inhibit the reaction rate, supporting a mechanism where the borane (B79455) must first dissociate from the carbonyl to activate the silane. cmu.edu
Dissociative Mechanisms
Dissociation is a fundamental aspect of the chemistry of this compound. The primary dissociative equilibrium is the breakdown of the cyclic trimer into three monomeric units upon dissolution in a solvent. researchgate.net It is the monomeric form, with its accessible Lewis acidic boron center, that is considered the active catalyst.
This dissociative process is crucial for initiating catalytic cycles. The stability of the trimer in the solid state provides a "dormant" state for the catalyst, protecting it from atmospheric moisture. rsc.org Once in solution, the equilibrium shifts to provide a concentration of the active monomer. For related borane catalysts, the dissociation of a ligand, such as a solvent molecule like THF, is often the rate-limiting step to free the catalytic site. researchgate.net Similarly, for (C₆F₅)₂BOH, the dissociation from the trimer or any coordinated solvent/substrate molecule is a prerequisite for the activation of the silane, which is the first step in the hydrosilylation catalytic cycle.
Computational Chemistry Approaches
Computational chemistry has provided significant insights into the structure, stability, and reactivity of this compound and its related catalytic systems.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been employed to investigate the electronic properties and reactivity of this compound. A key application has been the assessment of its Lewis acidity through the calculation of its Fluoride (B91410) Ion Affinity (FIA). These calculations help to quantify the strength of the boron center as a Lewis acid and compare it to other boranes. For instance, DFT calculations (at the B3LYP(D3)/def2-QZVPP level) have been used to determine the FIA, providing a theoretical measure of its acidic character. researchgate.net
While specific DFT studies modeling the entire catalytic cycle of hydrosilylation with (C₆F₅)₂BOH are not extensively documented, numerous DFT studies on the analogous B(C₆F₅)₃-catalyzed reactions provide a strong basis for understanding its mechanism. rsc.org These studies support a pathway involving a silane-borane adduct and a transition state corresponding to the nucleophilic attack of the carbonyl substrate on the silicon center. rsc.org The calculated energy barriers for these steps are consistent with experimental observations, such as the high efficiency of catalysts bearing the electron-withdrawing C₆F₅ groups. rsc.org Such computational findings strongly suggest that (C₆F₅)₂BOH operates through a similar low-energy pathway.
Semiempirical Computations
Semiempirical computational methods, specifically the PM3 (Parameterized Model number 3) method, have been successfully used to model the behavior of this compound in solution. These studies have focused on the oligomerization equilibria and the influence of water. researchgate.net
PM3 computations provided a theoretical picture of the aggregation of (C₆F₅)₂BOH in both the presence and absence of water that aligns well with experimental findings from NMR spectroscopy. researchgate.net The calculations were able to model the formation of the monomer-trimer equilibrium and demonstrated that the presence of water provides alternative, lower-energy aggregation pathways, thus explaining its catalytic role in the oligomerization process. These semiempirical methods offer a computationally efficient way to explore complex solution dynamics and equilibria.
Spectroscopic Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the mechanistic elucidation of this compound. Its versatility allows for the investigation of structural features, dynamic equilibria, and intermolecular interactions in solution. In particular, variable-temperature and two-dimensional NMR experiments have provided profound insights into the complex behavior of this compound.
Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying the dynamic processes involving this compound, which often exist in equilibrium between multiple forms. gidrm.org One of the most fundamental equilibria is that between the monomer, (C₆F₅)₂BOH, and its cyclic trimer, [(C₆F₅)₂BOH]₃. VT-NMR studies have been crucial in understanding how factors like solvent and the presence of nucleophiles (e.g., water, THF) influence the position and rate of this monomer-trimer interconversion. unimi.it
At low temperatures, the exchange between different species can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each component. For example, the hindered rotation around the B-OH bond in the monomeric form becomes evident in low-temperature ¹⁹F NMR spectra, where separate signals for the inequivalent ortho- and meta-fluorine atoms of the two C₆F₅ rings can be resolved. researchgate.net As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the activation barrier for the rotational process.
Similarly, VT-NMR has been used to study the exchange of water molecules in adducts of related perfluorinated boranes. acs.org In the case of this compound, the addition of water to a solution at low temperature (T < 230 K) allows for the observation of a trimeric species that incorporates a water molecule, featuring a very distinct downfield ¹H NMR signal for a bridging proton. gidrm.org As the temperature is raised, exchange processes between bound and free water, as well as between different proton sites, become rapid, leading to signal broadening and coalescence.
Table 2: Dynamic Processes of this compound Studied by VT-NMR
| Dynamic Process | System Studied | Key Observations from VT-NMR | Reference |
| Monomer-Trimer Equilibrium | (C₆F₅)₂BOH in CD₂Cl₂ with THF | Observation of distinct species at low temperature; equilibrium shifts with temperature and THF concentration. | unimi.it |
| Hindered B-OH Bond Rotation | (C₆F₅)₂BOH monomer in toluene-d₈ | Freezing of rotation at low temperature, splitting of ¹⁹F NMR signals; allows calculation of Ea. | researchgate.net |
| Adduct Formation with Water | (C₆F₅)₂BOH in CD₂Cl₂ with H₂O | At T < 230 K, observation of a trimeric adduct with a distinct signal for a bridging proton involved in a hydrogen bond. | gidrm.org |
Two-dimensional (2D) NMR experiments provide further detail on the structure and dynamics of this compound and its adducts by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY) , particularly homonuclear ¹⁹F-¹⁹F COSY, has been employed to assign the complex fluorine resonances of the various species in solution. unimi.itwiley-vch.de In systems containing multiple boron-containing species, such as the trimer and its adducts, each pentafluorophenyl ring can be chemically inequivalent, leading to a multitude of signals in the 1D spectrum. A COSY spectrum resolves these by showing cross-peaks between fluorine nuclei that are scalar-coupled (typically through 3-4 bonds), allowing for the assignment of ortho, meta, and para signals belonging to a specific C₆F₅ ring. unimi.it
Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) are powerful for probing spatial proximities and chemical exchange, respectively. Since they are based on the same pulse sequence, they can provide both types of information in a single experiment. brocku.ca NOESY experiments, such as ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY), have been used to establish through-space connectivities. For instance, in an adduct with methanol (B129727), HOESY experiments showed clear cross-peaks between specific protons of the bound methanol and the fluorine atoms of the C₆F₅ rings, confirming the geometry of the adduct. wiley-vch.de
EXSY (Exchange Spectroscopy) has been particularly valuable for mapping the complex intermolecular and intramolecular exchange pathways. acs.org In studies of the trimer-THF adduct, ¹⁹F-¹⁹F EXSY experiments revealed exchange cross-peaks between the signals of the free trimer and the THF-bound trimer. unimi.it Furthermore, these experiments can uncover more subtle dynamics, such as the selective exchange between specific C₆F₅ rings of one species with those of another. For example, in a mixture formed with methanol, ¹⁹F EXSY showed that certain rings of a complex trimeric adduct exchanged selectively with the monomer, while other rings exchanged with a different species, methyl borinate, providing a detailed map of the dynamic chemical transformations occurring in the solution. wiley-vch.de
Future Directions and Research Perspectives
Development of Novel Synthetic Routes
The current synthesis of bis(pentafluorophenyl)borinic acid often involves the hydrolysis of a precursor molecule. For instance, one established route is the clean decomposition of 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole via hydrolysis with atmospheric moisture. rsc.org Another method involves the reaction of bis(pentafluorophenyl)borane (B69467) (HB(C₆F₅)₂) with one equivalent of water. acs.org
While effective, these methods rely on multi-step procedures or the synthesis of sensitive precursors. Future research will likely focus on developing more direct and atom-economical synthetic routes. The exploration of general borinic acid syntheses, such as Si/B transmetalation or electrophilic aromatic borylation, could be tailored specifically for (C₆F₅)₂BOH. mdpi.com The development of a one-pot synthesis starting from commercially available and less sensitive starting materials would significantly enhance its accessibility and practicality for the broader chemistry community, avoiding the need for stringent air-free handling techniques currently required for its precursors. rsc.org
Expansion of Catalytic Scope to New Transformations
The catalytic activity of this compound has been demonstrated effectively in a few key areas. It is a highly effective catalyst for the Oppenauer oxidation of allylic and benzylic alcohols and for the hydrosilylation of carbonyls. rsc.orgfigshare.comacs.org In the latter, it facilitates the reduction of aldehydes to alcohols under ambient atmospheric conditions, showcasing its robustness. rsc.orgrsc.org
A significant future direction is the expansion of its catalytic scope to new types of organic transformations where traditional Lewis acids are employed under strictly anhydrous conditions. Potential areas for exploration include:
Friedel-Crafts reactions: Investigating its ability to catalyze acylation or alkylation reactions.
Diels-Alder reactions: Its potential as a catalyst for inverse electron-demand Diels-Alder (IEDDA) reactions is an area of interest, drawing parallels to other air-stable borane (B79455) catalysts. nih.gov
C-C and C-N bond formation: Exploring its utility in conjugate additions, aldol-type reactions, and reductive aminations.
Polymerization: Given that its parent Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is a known initiator for olefin polymerization, investigating the potential of (C₆F₅)₂BOH in this domain could yield novel materials. acs.orgwikipedia.org
The known reactivity suggests that this compound could serve as a versatile, bench-top stable catalyst for a wide array of reactions that currently depend on less practical, moisture-sensitive alternatives.
Design of Next-Generation Air-Stable Boron Catalysts
The remarkable stability of this compound provides a blueprint for the design of new, robust Lewis acid catalysts. Its stability is attributed to a combination of factors: electronic saturation from the heteroatom (oxygen) adjacent to the boron center and the presence of strongly electron-withdrawing pentafluorophenyl groups. rsc.org Furthermore, in the solid state, it is hypothesized to form a cyclic trimer structure that protects the Lewis acidic boron centers from interaction with atmospheric water. researchgate.netresearchgate.net
These principles can guide the design of next-generation catalysts. Future research could systematically explore:
Modification of Aryl Groups: Synthesizing analogues with different fluorinated aryl or bulky terphenyl substituents to fine-tune the balance between Lewis acidity and steric protection. rsc.org
Heteroatom Substitution: Replacing the hydroxyl group with other functionalities (e.g., -OR, -NR₂) to modulate catalytic activity and stability.
Bidentate Lewis Acids: Developing air-stable bidentate analogues, which could offer unique reactivity and selectivity in chelating to substrates. The strategy of forming a stable adduct with a Lewis base, which can be handled in air and used as a practical catalyst, is also a promising avenue. nih.gov
The goal is to build a library of air-stable boron catalysts with tunable Lewis acidity, allowing chemists to select the optimal catalyst for a specific transformation without the need for a glovebox. nih.gov
Advanced Computational Modeling of Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has already provided valuable insights into the structure and behavior of this compound. Studies have investigated its monomer-trimer equilibrium in solution and its interaction with Lewis bases such as pyridine. researchgate.net Computational methods have also been used to assess its Lewis acidity. rsc.org
The next frontier for computational modeling is to elucidate the detailed mechanisms of the reactions it catalyzes. Future research should focus on:
Modeling Catalytic Cycles: Performing in-depth DFT studies on the transition states and intermediates involved in reactions like hydrosilylation and Oppenauer oxidation. This would clarify the precise role of the catalyst in activating substrates.
Predicting Selectivity: Using computational models to understand and predict the chemo-, regio-, and stereoselectivity of its catalyzed reactions. This is crucial for applying the catalyst to more complex synthetic challenges.
In Silico Catalyst Design: Employing computational screening to predict the properties of new, hypothetical air-stable boron catalysts before their synthesis, accelerating the development of improved catalysts.
Such computational studies, like those used to understand hydrosilylation mechanisms for other catalysts, will be instrumental in moving from understanding the current catalyst to rationally designing the next generation. rsc.org
Integration with Sustainable Chemistry Principles
This compound is inherently aligned with several principles of sustainable chemistry, making it a "green" catalyst candidate. rsc.org Future work will aim to further leverage and quantify these benefits. Key aspects include:
Metal-Free Catalysis: As a main-group element catalyst, it offers an earth-abundant, cost-effective, and more sustainable alternative to catalysts based on precious metals like platinum, palladium, and rhodium. rsc.org
Operational Simplicity: Its stability to air and moisture eliminates the need for stringently dry solvents and inert-atmosphere techniques (like gloveboxes or Schlenk lines), which reduces energy consumption and waste. rsc.orgresearchgate.net
Use of Sustainable Reagents: Research has shown its effectiveness with sustainable reagents, such as the inexpensive industrial by-product poly(methylhydrosiloxane) (B7799882) (PMHS) as a reductant. rsc.orgrsc.org Future work should explore its compatibility with a wider range of green solvents and bio-derived substrates.
By emphasizing these features, this compound can be positioned not just as a chemical curiosity but as a practical tool for developing more environmentally benign chemical processes.
Q & A
Q. What are the key synthetic routes for bis(pentafluorophenyl)borinic acid, and how do reaction conditions influence product purity?
this compound can be synthesized via two primary methods:
- Hydrolysis of triarylboranes : Acidification of triarylborane precursors (e.g., 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole) under controlled pH (6–8) to avoid excessive hydrolysis to borinic acid .
- Decomposition of carbazole derivatives : Exposure of 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole to atmospheric moisture generates this compound via hydrolysis, confirmed by and NMR spectroscopy . Product purity is influenced by pH control, solvent choice (e.g., benzene for stability), and rapid isolation to minimize decomposition .
Q. How does the stability of this compound compare to other Lewis acids like B(C6_66F5_55)3_33 under ambient conditions?
this compound exhibits superior air and moisture stability:
- Solid-state : Stable for >3 months under ambient conditions .
- Solution : Degrades after ~2 weeks in deuterated benzene, monitored via NMR . In contrast, B(CF) requires inert conditions but shows unexpected water tolerance in donating solvents . Stability studies recommend solid-state storage for long-term use .
Q. What catalytic applications leverage the Lewis acidity of this compound?
The compound catalyzes hydrosilylation of carbonyls under ambient conditions using poly(methylhydrosiloxane) (PMHS) as a sustainable silane. Key advantages include:
- Tolerance to aerobic conditions and donating solvents (e.g., THF) .
- Compatibility with aldehydes and ketones, yielding alcohols with minimal catalyst loading (e.g., 5–10 mol%) . Reaction monitoring via NMR and gas chromatography confirms efficiency .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of this compound in hydrosilylation?
The strong Lewis acidity of this compound activates carbonyl groups via polarization, enabling nucleophilic attack by the silane. Fluorinated aryl groups enhance electrophilicity through electron-withdrawing effects, stabilizing transition states . Comparative studies with B(CF) suggest similar mechanisms but highlight this compound’s superior stability in open-air setups .
Q. How do decomposition pathways of this compound impact its catalytic longevity?
Decomposition occurs via:
- Hydrolysis : In solution, traces of water convert the compound into borinic acid derivatives, detectable by NMR .
- Dearylation : Exposure to bases (e.g., methanol) induces cleavage of B–C bonds, forming cyclic oligomers and releasing CFH . Solid-state use mitigates decomposition, while solution-phase reactions require rigorous solvent drying for prolonged activity .
Q. Can this compound replace transition-metal catalysts in sustainable synthesis?
Yes, its role in carbonyl hydrosilylation and compatibility with PMHS align with green chemistry goals (SDGs 9 and 12) by reducing reliance on rare metals . Bench-top stability and low energy requirements (no inert conditions) make it viable for industrial scaling . However, substrate scope limitations (e.g., poor reactivity with esters) necessitate further ligand optimization .
Q. What spectroscopic and computational methods characterize the electronic properties of this compound?
- NMR spectroscopy : , , and NMR track boron coordination, fluorinated aryl environments, and hydrolysis products .
- DFT calculations : Predict Lewis acidity (e.g., Gutmann-Beckett method) and ligand exchange energetics . Comparative studies with boronic acids reveal enhanced electrophilicity due to reduced steric hindrance .
Q. How does this compound perform in non-catalytic applications, such as sensing?
The compound’s rapid oxidation by HO (vs. boronic acids) enables its use in fluorogenic probes . Kinetic studies (monitored via NMR) show complete oxidation within 2 minutes, facilitating real-time detection in biological systems . This application exploits the borinic acid’s electrophilicity and tunable aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
